molecular formula C13H16OS B1324882 Cyclopropyl 2-(4-thiomethylphenyl)ethyl ketone CAS No. 898781-87-8

Cyclopropyl 2-(4-thiomethylphenyl)ethyl ketone

Cat. No.: B1324882
CAS No.: 898781-87-8
M. Wt: 220.33 g/mol
InChI Key: NPAGKFMGVLGJQC-UHFFFAOYSA-N
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Description

Cyclopropyl 2-(4-thiomethylphenyl)ethyl ketone is an organic compound with the molecular formula C13H16OS and a molecular weight of 220.34 g/mol . It is characterized by a cyclopropyl group attached to a ketone functional group, with a thiomethyl-substituted phenyl ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl 2-(4-thiomethylphenyl)ethyl ketone typically involves the reaction of cyclopropyl methyl ketone with 4-(methylthio)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and a solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl 2-(4-thiomethylphenyl)ethyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Nitrated or halogenated phenyl derivatives.

Scientific Research Applications

Cyclopropyl 2-(4-thiomethylphenyl)ethyl ketone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl 2-(4-thiomethylphenyl)ethyl ketone involves its interaction with specific molecular targets and pathways. The thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The ketone group can also participate in nucleophilic addition reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl 2-(4-methylphenyl)ethyl ketone: Similar structure but lacks the thiomethyl group.

    Cyclopropyl 2-(4-chlorophenyl)ethyl ketone: Contains a chlorine atom instead of the thiomethyl group.

    Cyclopropyl 2-(4-nitrophenyl)ethyl ketone: Contains a nitro group instead of the thiomethyl group.

Uniqueness

Cyclopropyl 2-(4-thiomethylphenyl)ethyl ketone is unique due to the presence of the thiomethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-cyclopropyl-3-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16OS/c1-15-12-7-2-10(3-8-12)4-9-13(14)11-5-6-11/h2-3,7-8,11H,4-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAGKFMGVLGJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644406
Record name 1-Cyclopropyl-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-87-8
Record name 1-Cyclopropyl-3-[4-(methylthio)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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